Boc-D-asp(oall)-OH

Description

Historical Context of Aspartic Acid Derivatives in Peptide Chemistry

Aspartic acid, a proteinogenic α-amino acid, has been a fundamental component in peptide chemistry since the inception of the field. wikipedia.org The development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in the 1960s revolutionized the construction of peptide chains, allowing for the stepwise addition of amino acids to a solid support. nih.gov In this context, derivatives of aspartic acid quickly became crucial building blocks.

Rationale for the Application of Boc and Allyl Protecting Groups in Organic Synthesis

Protecting groups are essential tools in multi-step organic synthesis, enabling chemists to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.orgquora.com The choice of protecting groups is governed by their stability to various reaction conditions and the ease and selectivity of their removal. organic-chemistry.org The strategy of using multiple protecting groups that can be removed under different conditions is known as an orthogonal protection scheme. organic-chemistry.orgorganic-chemistry.org

The Boc (tert-butyloxycarbonyl) group is one of the most common protecting groups for the amino function of amino acids. quora.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)2O). quora.comorganic-chemistry.org The Boc group is valued for its stability under basic and nucleophilic conditions. organic-chemistry.org Its key feature is its lability under acidic conditions; it is readily removed by treatment with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl), which decompose it into volatile byproducts such as carbon dioxide and isobutene. wikipedia.orgquora.comyoutube.com This acid-lability is a cornerstone of the Boc-based strategy in solid-phase peptide synthesis. peptide.compeptide2.com

The allyl (All) group, used as an allyl ester (OAll) to protect carboxylic acids, offers a distinct mode of removal. libretexts.org Allyl esters are stable to the acidic and basic conditions often used to remove other protecting groups like Boc and Fmoc, respectively. libretexts.org The removal of the allyl group is typically achieved under mild, specific conditions using a transition metal catalyst, most commonly a palladium(0) complex (e.g., tetrakis(triphenylphosphine)palladium(0)) in the presence of a scavenger. This unique cleavage condition makes the allyl group orthogonal to many other protecting groups, allowing for selective deprotection of a specific carboxyl group while others remain intact. organic-chemistry.org

Overview of Boc-D-asp(oall)-OH as a Foundational Building Block for Complex Biomolecule Construction

This compound is a specialized amino acid derivative that leverages the distinct properties of both the Boc and allyl protecting groups. chemimpex.com In this molecule, the α-amino group is protected by the acid-labile Boc group, while the side-chain (β) carboxylic acid is protected by the palladium-labile allyl ester. This orthogonal protection scheme provides synthetic chemists with significant flexibility and control. chemimpex.com

The primary application of this compound is in the synthesis of peptides and peptidomimetics where selective modification of the aspartic acid side chain is required. chemimpex.com For instance, after incorporating the this compound residue into a peptide chain, the allyl group can be selectively removed without affecting the N-terminal Boc group or other acid- or base-labile protecting groups on the peptide. The now-free side-chain carboxyl group can then be modified, for example, by forming an amide bond with an amine to create branched or cyclic peptides, or by conjugating it to other molecules like reporter tags or drug payloads. chemimpex.com

This building block is particularly valuable in the development of peptide-based therapeutics, enzyme inhibitors, and diagnostic tools. chemimpex.comchemimpex.com Its unique structure facilitates the precise construction of complex architectures, making it a key reagent for researchers in medicinal chemistry, biochemistry, and materials science. chemimpex.com The stability and reactivity offered by its protective groups make it an ideal component for creating novel biomolecules with tailored properties. chemimpex.com

Structure

3D Structure

Properties

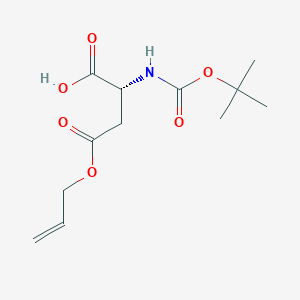

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-prop-2-enoxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO6/c1-5-6-18-9(14)7-8(10(15)16)13-11(17)19-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,15,16)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMNSEVEWIDHND-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)OCC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc D Asp Oall Oh

Stereoselective Synthesis of D-Aspartic Acid Scaffolds

The synthesis of Boc-D-asp(oall)-OH fundamentally relies on the availability of the enantiomerically pure D-aspartic acid as the starting chiral precursor. While the preparation of D-aspartic acid itself can involve various stereoselective routes, including enzymatic methods or chiral resolution, this section focuses on the modification of the pre-existing D-aspartic acid scaffold. The inherent chirality of D-aspartic acid is preserved throughout the subsequent synthetic steps, ensuring the stereochemical integrity of the final this compound product.

Installation of the tert-Butyloxycarbonyl (Boc) Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under basic conditions and its facile removal under mild acidic conditions. The installation of the Boc group onto the α-amino group of D-aspartic acid is typically achieved through reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

Common Reagents and Conditions:

Di-tert-butyl dicarbonate (Boc₂O): This is the most common reagent for introducing the Boc group. organic-chemistry.org

Boc-ON: An alternative reagent, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON), can also be used, offering rapid reaction at room temperature. peptide.comsigmaaldrich.com

Bases: Triethylamine (TEA) is frequently employed as a base to facilitate the reaction. peptide.comsigmaaldrich.com Other bases like sodium hydroxide (B78521) or sodium bicarbonate can also be used. sigmaaldrich.com

Solvents: The reaction can be carried out in aqueous organic solvent mixtures, such as aqueous dioxane or aqueous acetone. peptide.comsigmaaldrich.com Anhydrous conditions using methanol/DMF or acetonitrile (B52724) are also utilized, especially for water-sensitive amino acids.

Reaction Conditions: Reactions are typically performed at room temperature, although elevated temperatures (40-50 °C) may be used for specific substrates. peptide.comsigmaaldrich.com

Data Table 2.2.1: Boc Protection of D-Aspartic Acid

| Reagent(s) | Base | Solvent(s) | Temperature | Notes | Typical Yield |

| Boc₂O | TEA | Aqueous dioxane/acetone | Room temperature | Oxime byproduct removed by extraction. peptide.comsigmaaldrich.com | Excellent |

| Boc₂O | TEA | MeOH/DMF | 40-50 °C | For water-sensitive amino acids. | Good |

| Boc-ON | TEA | Aqueous dioxane | Room temperature | Oxime byproduct removed by extraction. peptide.com | Excellent |

| Boc₂O | Iodine (cat.) | Solvent-free | Ambient | Efficient protocol. organic-chemistry.org | Good |

| Boc₂O | None | Water | - | Catalyst-free, chemoselective mono-N-Boc protection. organic-chemistry.org | Good |

Esterification Techniques for the O-Allyl Moiety

The selective esterification of the β-carboxyl group of aspartic acid with an allyl moiety is a critical step. This allyl ester serves as a temporary protecting group, offering orthogonality with other protecting group strategies, particularly those used in Boc-based solid-phase peptide synthesis.

Key Methodologies:

Chlorotrimethylsilane (B32843) (TMSCl) Mediated Esterification: A common and efficient method involves the use of chlorotrimethylsilane (TMSCl) in the presence of allyl alcohol. TMSCl acts as an acid catalyst precursor, facilitating the esterification of the ω-carboxyl group. tandfonline.comresearchgate.net This approach has demonstrated excellent yields and selectivity for the formation of allyl esters of aspartic acid. tandfonline.com

Allyl Alcohol as Esterifying Agent: Allyl alcohol serves as the source of the allyl group. tandfonline.com

Reaction Conditions: The reaction is typically carried out with an excess of TMSCl and allyl alcohol, often at room temperature. tandfonline.comresearchgate.net The resulting alkyl TMS ether can be azeotropically removed by evaporation with alcohol. researchgate.net

Data Table 2.3.1: Allyl Esterification of Aspartic Acid β-Carboxyl Group

| Starting Material | Esterifying Agent | Catalyst/Reagent | Solvent/Conditions | Selectivity | Yield | Notes |

| D-Aspartic Acid | Allyl alcohol | TMSCl | Allyl alcohol | ω-ester | Excellent | TMSCl acts as acid catalyst precursor. tandfonline.com This allyl ester is orthogonal to many protecting groups and compatible with various reagents. tandfonline.com Selective cleavage is often achieved via palladium catalysis. tandfonline.com |

| Aspartic Acid | Allyl alcohol | TMSCl | Allyl alcohol | ω-ester | Excellent | TMSCl mediates the formation of ω-allyl esters. tandfonline.com |

| Aspartic Acid | Allyl alcohol | TMSCl | EtOH/TMSCl | Esterification | Good | TMS-Cl serves as an acid catalyst precursor for selective esterification. researchgate.net |

The order of Boc protection and allyl esterification can vary depending on the specific synthetic strategy, but often the Boc group is installed first, followed by selective esterification of the β-carboxyl group.

Purification and Characterization of this compound

Following synthesis, this compound requires rigorous purification and characterization to ensure its identity, purity, and stereochemical integrity.

Purification Techniques:

Chromatography: High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC using C18 columns, is a standard method for both analytical purity assessment and preparative purification. wiley-vch.de Column chromatography on silica (B1680970) gel is also employed. rsc.org

Extraction: Liquid-liquid extraction with organic solvents such as ethyl acetate (B1210297) (EtOAc) or diethyl ether is used to remove reaction byproducts and impurities. peptide.comsigmaaldrich.com

Crystallization: For some Boc-amino acid derivatives, purification via recrystallization from solvent mixtures like hexane:EtOAc can be effective. peptide.com

Characterization Methods:

HPLC: Used to determine the purity of the synthesized compound, typically yielding results of ≥98.0% or ≥99.0%. sigmaaldrich.comsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the molecular structure by identifying characteristic signals for the Boc group, the allyl moiety, and the aspartic acid backbone. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate molecular weight confirmation, verifying the elemental composition of the compound. rsc.org

Optical Rotation: Measurement of the specific rotation ([α]/D) is crucial for confirming the enantiomeric purity and the D-configuration of the aspartic acid residue. For this compound, values such as +26 ± 2º (c = 1 % dans DMF) have been reported. chemimpex.com (Note: Boc-L-asp(oall)-OH typically shows a negative rotation, e.g., -27.0±2.0°). sigmaaldrich.comsigmaaldrich.com

Melting Point (m.p.): The melting point provides a physical characteristic for identification and purity assessment. For Boc-D-aspartic acid b-allyl ester, a melting point range of 45-54 °C is reported. chemimpex.com

Data Table 2.4.1: Purification and Characterization of this compound

| Technique | Purpose | Typical Conditions/Parameters | Reference(s) |

| HPLC | Purity Analysis | C18 reverse phase column (4.6 x 100 mm); Acetonitrile/H₂O-0.1% TFA, 5-95% over 14 min, 0.4 mL/min, UV detection at 220, 254, 280 nm. wiley-vch.de | wiley-vch.de |

| HPLC | Preparative Purification | C18 reverse phase column (24.1 x 250 mm); Acetonitrile/H₂O-0.1% TFA, 5-95% over 50 min, 8 mL/min, 215, 254, 280 nm detection. wiley-vch.de | wiley-vch.de |

| ¹H NMR | Structural Elucidation | CDCl₃ or DMF as solvent. Characteristic signals for Boc, allyl, and carboxyl groups. rsc.org | rsc.org |

| ¹³C NMR | Structural Elucidation | CDCl₃ or DMF as solvent. Characteristic signals for Boc, allyl, and carboxyl carbons. rsc.org | rsc.org |

| Mass Spectrometry | Molecular Weight | HRMS for accurate mass determination. rsc.org | rsc.org |

| Optical Rotation | Stereochemical Purity | +26 ± 2º (C = 1 % dans DMF) for this compound. chemimpex.com | chemimpex.com |

| Melting Point | Physical Property | 45-54 °C for this compound. chemimpex.com | chemimpex.com |

| Purity Assay | Chemical Purity | ≥98.0% or ≥99.0% (HPLC). sigmaaldrich.comsigmaaldrich.com | sigmaaldrich.comsigmaaldrich.com |

Application in Peptide Synthesis and Bioconjugation

Solid-Phase Peptide Synthesis (SPPS) Utilizing Boc-D-asp(oall)-OH

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for constructing peptides, offering advantages in terms of speed, efficiency, and ease of purification compared to solution-phase methods cpcscientific.comproteogenix.sciencebachem.com. The process involves sequentially coupling protected amino acids to a growing peptide chain anchored to an insoluble solid support, typically a resin bachem.comresearchgate.net. This compound is integrated into this process following established Boc-chemistry protocols.

Integration within Boc-Chemistry Protocols

The Boc (tert-butyloxycarbonyl) strategy is one of the foundational approaches in SPPS, characterized by the use of acid-labile protecting groups chempep.compeptide.comchempep.combeilstein-journals.orgwikipedia.org. In Boc-SPPS, the alpha-amino group of each incoming amino acid is protected by the Boc group, which is removed using acidic conditions, typically trifluoroacetic acid (TFA) peptide.comchempep.combeilstein-journals.orgwikipedia.org. This compound is incorporated into the growing peptide chain through standard coupling procedures. After the Boc group is removed, the free amine is ready to react with the activated carboxyl group of the next incoming amino acid researchgate.netpeptide.compeptide.com. The allyl ester on the aspartic acid side chain remains intact during these Boc deprotection and coupling steps, providing crucial protection against unwanted side reactions bachem.comamericanpeptidesociety.org.

Selection and Compatibility of Polymeric Resins

The choice of resin is critical in SPPS, influencing loading capacity, linker stability, and cleavage conditions proteogenix.sciencebachem.com. Several resins are compatible with Boc-chemistry, each offering specific advantages:

Merrifield Resin (Chloromethylpolystyrene): The original resin used in SPPS, it is suitable for Boc-SPPS but can be less stable to repeated TFA treatments compared to other resins proteogenix.sciencechempep.comgoogle.com.

PAM Resin (Phenylacetamidomethyl): Widely used in Boc-chemistry, PAM resin offers greater acid stability than Merrifield resin, making it suitable for synthesizing medium to large peptides chempep.compeptide.comchempep.comgoogle.comseplite.comiris-biotech.de. Attachment of the first amino acid is typically done using reagents like DCC/DMAP, with HOBt often added to minimize epimerization peptide.com.

BHA Resin (Benzhydrylamine Resin): Used for peptide amide synthesis, it is more acid-labile than Merrifield resin, allowing for milder cleavage conditions chempep.com.

MBHA Resin (4-Methylbenzhydrylamine Resin): A common support for preparing peptide amides in Boc-SPPS, MBHA resin is more acid-sensitive than BHA resin, allowing for less harsh cleavage conditions chempep.comsigmaaldrich.comresearchgate.net.

Rink Amide Resin: Primarily used with Fmoc chemistry for peptide amides, it can also be adapted for Boc-SPPS sigmaaldrich.compeptide.compeptide.com.

Oxime Resin: Compatible with Boc chemistry, it allows cleavage under basic conditions, which preserves side-chain and N-terminal protecting groups, making it useful for preparing protected peptide fragments peptide.comiris-biotech.deiris-biotech.desigmaaldrich.com. However, the oxime ester linkage is susceptible to TFA peptide.comiris-biotech.de.

Wang Resin: A versatile resin compatible with both Fmoc and Boc chemistry, it allows for mild cleavage under TFA conditions, yielding peptides with C-terminal carboxylic acids sigmaaldrich.comresearchgate.net.

Polystyrene-graft copolymer and Polyethylene glycol-polystyrene graft copolymer resins: These resins offer improved solubility in polar solvents, which can be advantageous for certain sequences iris-biotech.de.

AM Resin: Used in solid synthesis, often as a scavenger resin in solution synthesis .

RINK AM Resin, RINKMBHA Resin: These are variations of Rink Amide and MBHA resins, often used for peptide amide synthesis sigmaaldrich.compeptide.com.

Trityl chloride resins: These resins offer mild cleavage conditions and are compatible with Fmoc chemistry, and can be adapted for Boc-SPPS peptide.com.

Sieber Resin: Known for its reduced steric hindrance compared to Rink resin, allowing for higher loading iris-biotech.de.

PAL Resin: Similar to Rink and MBHA resins in cleavage conditions and product type peptide.com.

ETB Resin: (Information not readily available in the provided snippets for specific compatibility with this compound).

The loading of this compound onto the resin is typically performed using standard coupling reagents, with careful consideration given to minimizing racemization peptide.com.

Optimizing Peptide Coupling Reactions with this compound

Efficient coupling of this compound is crucial for successful peptide synthesis. Common coupling reagents used in Boc-SPPS include carbodiimides like DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide) in conjunction with additives such as HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to enhance efficiency and suppress racemization peptide.compeptide.comluxembourg-bio.com. Other activating agents like HBTU, TBTU, or BOP can also be employed peptide.compeptide.comluxembourg-bio.com. The reaction conditions, including solvent choice (commonly DMF), temperature, and reaction time, are optimized to ensure quantitative coupling of this compound without compromising the integrity of the growing peptide chain or causing side reactions like aspartimide formation .

Implementation in Automated Peptide Synthesizers

Automated peptide synthesizers are widely used for SPPS due to their speed, reproducibility, and ability to handle complex sequences researchgate.netchempep.compeptide.comaurorabiomed.comformulationbio.com. These instruments precisely control the delivery of reagents, solvents, and reaction cycles. This compound, as a Boc-protected amino acid derivative, is readily integrated into automated workflows. The synthesizer manages the Boc deprotection steps (typically with TFA), neutralization (e.g., with DIEA), and subsequent coupling of the activated this compound to the resin-bound peptide peptide.comaurorabiomed.comformulationbio.com. The use of automated systems ensures consistent and high-yield synthesis, even for complex peptides researchgate.netaurorabiomed.comformulationbio.com.

Solution Phase Peptide Synthesis with this compound

Solution-phase peptide synthesis (LPPS), also known as classical peptide synthesis, involves carrying out all reactions and purification steps in solution bachem.commtoz-biolabs.comrsc.orgcreative-peptides.comcreative-peptides.comnih.gov. While SPPS has become dominant for many applications, LPPS remains relevant, particularly for large-scale production or when specific intermediate purifications are beneficial bachem.comamericanpeptidesociety.orgmtoz-biolabs.comrsc.orgcreative-peptides.comnih.gov.

Comparative Analysis of Solution vs. Solid Phase Methodologies

Advantages of SPPS:

Speed and Efficiency: SPPS is generally faster due to the ease of washing away excess reagents and by-products cpcscientific.comproteogenix.sciencebachem.com.

Automation: Highly amenable to automation, enabling high-throughput synthesis researchgate.netchempep.compeptide.comaurorabiomed.comformulationbio.com.

Simplified Purification: The peptide remains attached to the resin, simplifying intermediate purification steps proteogenix.sciencebachem.com.

Excess Reagents: Allows for the use of excess reagents to drive reactions to completion cpcscientific.comproteogenix.science.

Advantages of LPPS:

Scalability: LPPS can be easier to scale up for industrial production, especially for longer peptides or small proteins, as it is performed entirely in solution bachem.comamericanpeptidesociety.org.

Cost-Effectiveness: Can be more cost-effective for large-scale production due to lower solvent consumption and potentially higher volumetric efficiency bachem.com.

Control: Offers precise control over reaction conditions, which can lead to higher yields and fewer side reactions for certain peptides bachem.comamericanpeptidesociety.org.

Limitations of SPPS:

Resin Loading Capacity: Can limit very large-scale production americanpeptidesociety.org.

Solvent Usage: Can require significant amounts of solvents and reagents nih.gov.

Limitations of LPPS:

Labor-Intensive: Requires more labor and time due to purification after each step bachem.commtoz-biolabs.comcreative-peptides.com.

Purification Challenges: Impurities can be difficult to separate, especially for complex sequences, often requiring chromatography creative-peptides.com.

Less Amenable to Automation: Traditional LPPS is less easily automated than SPPS bachem.commtoz-biolabs.com.

When using this compound in LPPS, the principles of protecting group chemistry remain the same. However, the purification of intermediates between coupling steps is a key difference, requiring techniques like extraction, precipitation, or chromatography, which can add complexity and time to the process bachem.commtoz-biolabs.comrsc.orgcreative-peptides.comnih.gov.

Application in Segment and Fragment Condensation Strategies

In segment and fragment condensation strategies, this compound's orthogonal protection is particularly advantageous. The ability to selectively deprotect the Boc group allows for its incorporation into peptide fragments. Subsequently, the allyl ester can be retained while the fragment is coupled to another peptide segment. This selective deprotection and coupling strategy is fundamental to building longer and more complex peptides efficiently, minimizing side reactions and ensuring high purity of the final product. The allyl ester's stability to conditions used for Boc removal (acidic) and Fmoc removal (basic) allows for its strategic deprotection at a later stage, often for side-chain modification or cyclization, without disrupting the main peptide backbone or other protecting groups. smolecule.compeptide.com

Synthesis of Complex Peptide and Peptidomimetic Architectures

This compound is instrumental in the synthesis of intricate peptide structures, including branched peptides and cyclic peptides, where precise control over side-chain reactivity is paramount.

The allyl ester on the side chain of this compound is a key functional handle for creating cyclic peptides, particularly through side-chain-to-side-chain ligation. The allyl ester can be selectively cleaved using palladium catalysis, liberating the beta-carboxyl group. This deprotected carboxyl group can then participate in lactamization or other cyclization reactions with a complementary functional group (e.g., an amine on a lysine (B10760008) side chain) on the same peptide chain. This orthogonal deprotection strategy is crucial for forming cyclic peptides, which often exhibit enhanced stability, bioavailability, and biological activity compared to their linear counterparts. sigmaaldrich.comnih.govsci-hub.sersc.orgresearchgate.net While other protecting groups like 2-phenylisopropyl (2-PhiPr) may offer better protection against aspartimide formation, the allyl ester remains a viable and widely used option for selective deprotection and subsequent cyclization. nih.gov

Table 2: Deprotection Strategies for this compound

| Protecting Group | Moiety | Deprotection Reagent/Conditions | Stable To | Source |

| Boc | α-amino | Trifluoroacetic acid (TFA) | Pd(0) catalysis, piperidine (B6355638) | smolecule.comsigmaaldrich.com |

| Allyl Ester | β-carboxyl | Pd(0) catalysts (e.g., Pd(PPh₃)₄) | TFA, piperidine, 2% hydrazine | smolecule.comsigmaaldrich.comnih.gov |

The synthesis of branched peptides relies heavily on the availability of building blocks with orthogonal protecting groups that allow for selective elongation from side chains. This compound, with its orthogonally protected alpha-amino and beta-carboxyl groups, can serve as a branching point. After selective deprotection of either the Boc group or the allyl ester, the exposed functional group can be used to initiate the synthesis of a secondary peptide chain, leading to a branched structure. This capability is essential for creating complex peptidomimetics and peptide-based materials with tailored properties. rsc.orgsigmaaldrich.com

The allyl ester group provides a site for selective functionalization, making this compound valuable in bioconjugation. Following peptide synthesis, the allyl ester can be cleaved under mild palladium-catalyzed conditions, exposing the beta-carboxyl group. This free carboxyl group can then be selectively reacted with various molecules, such as fluorescent dyes, affinity tags, nanoparticles, or other biomolecules, to create conjugates for imaging, diagnostics, or targeted drug delivery. The orthogonality of the allyl ester deprotection ensures that other parts of the peptide, including the N-terminus or other side chains, remain intact during the conjugation process. smolecule.comsigmaaldrich.com

Compound List:

this compound (this compound)

D-Aspartic acid

this compound

Boc-L-Asp(OAll)-OH

Boc-D-Asp(Allyl)-OH

Fmoc-Asp(OtBu)-OH

Fmoc-Asp(O-2-PhiPr)-OH

Fmoc-Asp(OAll)-OH

Boc-Lys(Fmoc)-OH

Fmoc-Lys(ivDde)-OH

Boc-D-Asp(OBzl)-OH

Fmoc-D-Asp(OAll)-OH

Deprotection Strategies for the Boc and O Allyl Groups in Boc D Asp Oall Oh Derivatives

Palladium-Mediated O-Allyl Ester Deprotection

The cleavage of the O-allyl ester in Boc-D-asp(oall)-OH derivatives is most commonly achieved through palladium-catalyzed reactions. This method is valued for its mild conditions, which preserve the integrity of other sensitive functional groups, including the acid-labile Boc group. acsgcipr.org

Mechanistic Pathways of Palladium(0)-Catalyzed Allyl Cleavage

The deprotection of allyl esters via palladium(0) catalysis, often referred to as the Tsuji-Trost reaction, proceeds through a well-established mechanistic cycle. wikipedia.org The process begins with the coordination of the palladium(0) catalyst to the double bond of the allyl group, forming a η² π-allyl-Pd(0) complex. organic-chemistry.org This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond of the ester, leading to the expulsion of the carboxylate and the formation of a cationic η³ π-allyl-Pd(II) complex. wikipedia.orgorganic-chemistry.org

The final step involves the nucleophilic attack on the π-allyl complex. A nucleophile, often referred to as a scavenger, attacks the allyl group, regenerating the palladium(0) catalyst and transferring the allyl group to the scavenger. This turnover allows for the use of catalytic amounts of the palladium complex. acsgcipr.org The reaction can proceed through two main pathways depending on the nature of the nucleophile. "Soft" nucleophiles (derived from acids with a pKa < 25) tend to add directly to the allyl moiety, while "hard" nucleophiles may first attack the palladium center, followed by reductive elimination. organic-chemistry.org

Efficacy of Various Palladium Catalytic Systems (e.g., Tetrakis(triphenylphosphine)palladium(0))

Several palladium catalytic systems have been successfully employed for O-allyl deprotection. Among the most widely used is tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄. google.com This catalyst is favored for its commercial availability and proven effectiveness in a variety of solvent systems. organic-chemistry.orgresearchgate.net The phosphine (B1218219) ligands play a crucial role in stabilizing the palladium(0) species and modulating its reactivity. wikipedia.org The choice of catalyst and ligands can influence the reaction's efficiency and selectivity. For instance, the development of chiral ligands has enabled asymmetric allylic alkylation, a powerful tool in stereoselective synthesis. wikipedia.org While Pd(PPh₃)₄ is a common choice, other palladium sources and ligand combinations can also be effective.

Interactive Data Table: Common Palladium Catalysts for Allyl Deprotection

| Catalyst | Common Name | Key Features |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Widely used, commercially available, effective in various solvents. google.comorganic-chemistry.orgresearchgate.net |

| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | Often used in combination with phosphine ligands. |

| Pd(OAc)₂ | Palladium(II) acetate (B1210297) | A common precatalyst that is reduced in situ to the active Pd(0) species. |

| [Pd(allyl)Cl]₂ | Allylpalladium(II) chloride dimer | A stable Pd(II) precatalyst. researchgate.net |

Role of Nucleophilic Scavengers and Additives in Allyl Deprotection

Commonly used scavengers include amines, such as pyrrolidine (B122466) and piperidine (B6355638), which are effective at trapping the allyl group. google.com Other nucleophiles like morpholine (B109124) have also been shown to prevent side reactions. Thiol-based scavengers can also be utilized. In some protocols, amine-borane complexes have been introduced as effective allyl group scavengers, allowing for deprotection under near-neutral conditions. rsc.org The selection of the scavenger is critical to avoid unwanted side reactions with the peptide substrate.

Additives can also be included to enhance the efficiency of the deprotection. For instance, the presence of free triphenylphosphine (B44618) is often recommended when using Pd(PPh₃)₄ to prevent catalyst decomposition. google.com

Automated Allyl Deprotection Techniques

The principles of palladium-catalyzed allyl deprotection have been successfully integrated into automated peptide synthesis protocols. cem.comkohan.com.tw The development of soluble organopalladium catalysts, such as soluble forms of tetrakis(triphenylphosphine)palladium(0), has been crucial for this advancement. google.com Homogeneous reaction conditions are important in automated solid-phase peptide synthesis (SPPS) to prevent fouling of the solid support and to ensure consistent reagent delivery. google.com

Automated deprotection typically involves the delivery of a solution containing the palladium catalyst and a scavenger to the peptide-resin. biotage.comdoi.org Microwave heating can be employed to accelerate the deprotection process, allowing for rapid and efficient removal of the allyl group. biotage.com These automated techniques enable the synthesis of complex peptides, including those requiring orthogonal deprotection for side-chain modifications like cyclization or branching. cem.combiotage.com

Acid-Labile Boc Group Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids in peptide synthesis. americanpeptidesociety.org Its popularity stems from its stability under a range of conditions and its facile removal with acid.

Reagents and Reaction Conditions for Boc Cleavage (e.g., Trifluoroacetic Acid)

The standard method for the deprotection of the Boc group is treatment with a strong acid. americanpeptidesociety.org Trifluoroacetic acid (TFA) is the most common reagent for this purpose, typically used in a solution with a scavenger and a solvent like dichloromethane (B109758) (DCM). peptide.comthermofisher.com The concentration of TFA can vary, with mixtures ranging from 25% to 50% TFA in DCM being frequently employed. chempep.comcommonorganicchemistry.com In some cases, neat TFA is used, though this is less common. chempep.com

The mechanism of Boc deprotection with TFA involves the protonation of the carbamate (B1207046) oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. commonorganicchemistry.com This intermediate then readily decarboxylates to yield the free amine, which is protonated under the acidic conditions to form the TFA salt. commonorganicchemistry.com The tert-butyl cation generated can potentially alkylate sensitive amino acid residues, necessitating the use of scavengers.

While TFA is the reagent of choice, other strong acids like hydrogen fluoride (B91410) (HF) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can also be used, particularly for the final cleavage of the peptide from the resin in Boc-based solid-phase synthesis. sigmaaldrich.com However, for the selective deprotection of the N-terminal Boc group during peptide chain elongation, TFA remains the standard due to its volatility and effectiveness. biocompare.com

Interactive Data Table: Common Reagents for Boc Deprotection

| Reagent | Typical Conditions | Key Features |

| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM) | Most common reagent, volatile, effective for selective deprotection. peptide.comchempep.comcommonorganicchemistry.com |

| Hydrogen Chloride (HCl) | 1-2M in an organic solvent (e.g., dioxane) | An alternative to TFA, particularly in solid-phase synthesis. |

| Hydrogen Fluoride (HF) | Anhydrous, liquid | Primarily used for final cleavage from the resin in Boc-SPPS, highly toxic. sigmaaldrich.com |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | In the presence of a scavenger | A strong acid alternative to HF for cleavage from certain resins. sigmaaldrich.com |

Stereochemical Integrity and Control in Synthesis with Boc D Asp Oall Oh

Preservation of the D-Configuration during Peptide Coupling and Deprotection

The preservation of the D-configuration of Boc-D-asp(oall)-OH during peptide synthesis is contingent on the stability of its protecting groups through various reaction cycles. The N-α-tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis. youtube.com It is stable under the basic conditions used for Fmoc deprotection and the coupling conditions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA). organic-chemistry.orgub.edu The β-carboxyl group is protected by an allyl ester (OAll), which is orthogonal to the Boc group. The OAll group is stable during the acidic cleavage of the Boc group and standard peptide coupling conditions. It can be selectively removed under mild, neutral conditions using a palladium(0) catalyst.

The primary threat to the D-configuration during synthesis is not the standard deprotection or coupling steps themselves but rather side reactions involving the aspartic acid residue. nih.gov The activation of the α-carboxyl group for peptide bond formation can increase the acidity of the α-proton, making it susceptible to abstraction by a base, which can lead to racemization. nih.gov However, the most significant pathway for racemization of aspartic acid residues is through the formation of a succinimide (B58015) intermediate, commonly known as an aspartimide. nih.govnih.govacs.org This intramolecular cyclization is a major side reaction, particularly in Fmoc-based solid-phase peptide synthesis (SPPS) where piperidine (B6355638) is used for deprotection, but it can also occur under acidic conditions. nih.govpeptide.com Once the planar succinimide ring is formed, the stereocenter at the α-carbon is lost, and subsequent ring-opening can produce a mixture of D- and L-aspartyl peptides, as well as β-aspartyl isomers. acs.orgpeptide.com

Factors Influencing Epimerization at the α-Carbon of Aspartic Acid Residues

Epimerization is the change in configuration at a single stereocenter, and for amino acids, this process leads to racemization (formation of an equal mixture of D and L isomers). dntb.gov.uaresearchgate.net The epimerization of aspartic acid residues is a well-documented problem in peptide synthesis. nih.gov Several factors can promote this undesirable side reaction, primarily by facilitating the formation of the aspartimide intermediate. nih.govpeptide.comiris-biotech.de

Key factors that influence epimerization include:

Peptide Sequence: The nature of the amino acid C-terminal to the aspartic acid residue has a profound impact. Sequences such as Asp-Gly, Asp-Asn, Asp-Ala, and Asp-Gln are particularly prone to aspartimide formation. nih.gov

Reaction Conditions: Both basic and acidic conditions can catalyze aspartimide formation. peptide.com The use of bases like piperidine in Fmoc deprotection is a common trigger. nih.govresearchgate.net Elevated temperatures also significantly accelerate the rate of this side reaction. nih.govchemrxiv.org

Activation of the Carboxyl Group: During peptide coupling, the activation of the α-carboxyl group makes the α-proton more acidic and thus easier to abstract, which can lead to racemization via an enolate intermediate. nih.gov

Steric Hindrance of Side-Chain Protecting Group: The size and nature of the ester group protecting the β-carboxyl function can influence the rate of cyclization. Less sterically hindered esters can allow for easier intramolecular attack by the backbone amide nitrogen. researchgate.net

| Factor | Description | References |

|---|---|---|

| Peptide Sequence | The amino acid following the Asp residue significantly influences the rate of aspartimide formation. Asp-Gly and Asp-Asn are highly susceptible. | nih.gov |

| Basic Conditions | Bases, such as piperidine used for Fmoc deprotection, can abstract the backbone amide proton, initiating the intramolecular cyclization to form an aspartimide. | nih.govpeptide.comresearchgate.net |

| Acidic Conditions | Strongly acidic conditions, sometimes used for cleavage from the resin, can also promote aspartimide formation. | peptide.com |

| Elevated Temperature | Higher temperatures increase the rate of both aspartimide formation and other racemization pathways. | nih.govchemrxiv.org |

| Carboxyl Activation | Activation of the α-carboxyl group for coupling increases the acidity of the α-proton, making it susceptible to base-catalyzed abstraction and racemization. | nih.gov |

| Protecting Group Sterics | Less bulky β-ester protecting groups on the Asp side chain may offer less steric hindrance against the intramolecular cyclization that leads to aspartimide formation. | researchgate.net |

Methodologies for Minimizing Racemization during Chemical Transformations

Given the propensity of aspartic acid to racemize, numerous strategies have been developed to suppress this side reaction during peptide synthesis. These methods generally focus on either preventing the formation of the aspartimide intermediate or minimizing direct α-proton abstraction. nih.govpeptide.comresearchgate.netiris-biotech.de

Commonly employed methodologies include:

Use of Additives: The addition of proton sources like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., 6-Cl-HOBt, HOAt) to coupling or deprotection solutions can suppress racemization. peptide.com HOBt can protonate any intermediates and reduce the basicity of the deprotection solution, thereby minimizing both aspartimide formation and direct epimerization. nih.govpeptide.comresearchgate.net

Temperature Control: Performing coupling and deprotection steps at lower temperatures can significantly reduce the rate of epimerization. nih.gov

Backbone Protection: A highly effective strategy involves the temporary protection of the backbone amide nitrogen of the amino acid preceding the aspartic acid residue. The introduction of groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) physically blocks the intramolecular cyclization required for aspartimide formation. peptide.comiris-biotech.de

Bulky Side-Chain Protecting Groups: Employing sterically demanding ester groups for the side-chain protection of aspartic acid, such as the β-cyclohexyl (OcHx) or other bulky trialkyl-methyl esters, can sterically hinder the formation of the succinimide ring. peptide.comiris-biotech.de

Modified Deprotection Conditions: In Fmoc synthesis, using a less nucleophilic base like piperazine (B1678402) in place of piperidine or adding HOBt to the piperidine solution has been shown to reduce aspartimide-related racemization. nih.govresearchgate.net The use of hindered amines, such as collidine, during coupling can also minimize racemization. nih.govresearchgate.net

Novel Protecting Groups: The development of non-ester-based side-chain protecting groups, such as cyanosulfurylides (CSY), completely prevents aspartimide formation by replacing the reactive C-O ester bond with a stable C-C bond. iris-biotech.deresearchgate.net Similarly, novel N-α-protecting groups like 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS), which are cleaved under mild, nearly neutral conditions, can avoid the harsh basic or acidic environments that promote side reactions. nih.gov

| Methodology | Mechanism of Action | References |

|---|---|---|

| Addition of HOBt/HOAt | Acts as a proton source and coupling additive, suppressing both oxazolone (B7731731) formation (direct racemization pathway) and aspartimide formation. | nih.govpeptide.comresearchgate.net |

| Lowering Reaction Temperature | Reduces the kinetic rate of the side reactions that lead to racemization. | nih.gov |

| Backbone Protection (e.g., Dmb, Hmb) | Sterically blocks the backbone amide nitrogen from attacking the side-chain ester, thus preventing aspartimide formation. | peptide.comiris-biotech.de |

| Bulky Side-Chain Esters (e.g., OcHx) | Sterically shields the β-carboxyl group, making the intramolecular cyclization to form the aspartimide less favorable. | peptide.comiris-biotech.de |

| Use of Hindered Bases (e.g., Collidine) | Reduces base-catalyzed proton abstraction from the α-carbon during the coupling step. | nih.govresearchgate.net |

| Novel Protecting Groups (e.g., CSY, DNPBS) | Replaces traditional protecting groups with ones that either prevent the key cyclization step (CSY) or are removed under very mild conditions that do not promote side reactions (DNPBS). | nih.goviris-biotech.deresearchgate.net |

Addressing Synthetic Challenges and Mitigating Side Reactions

Diketopiperazine (DKP) Formation

Diketopiperazine (DKP) formation is another intramolecular cyclization reaction that can terminate peptide chain elongation. This side reaction is most prevalent at the dipeptide stage of SPPS and leads to the cleavage of the dipeptide from the resin, resulting in a truncated final product and lower yields. iris-biotech.depeptide.comnih.gov

DKP formation occurs when the deprotected N-terminal amino group of a resin-bound dipeptide attacks the ester linkage that anchors the peptide to the solid support. This results in the formation of a stable six-membered cyclic dipeptide (a diketopiperazine) and its release from the resin. iris-biotech.de

The following conditions are known to promote DKP formation:

Peptide Sequence : The reaction is highly sequence-dependent. nih.govdigitellinc.com Sequences containing proline or glycine (B1666218) as either the N-terminal or C-terminal residue of the dipeptide are particularly susceptible. nih.gov The fixed cis-amide bond conformation in X-Pro sequences greatly facilitates the necessary intramolecular attack.

Presence of a Base : The neutralization step in Boc-SPPS, which uses a tertiary amine like DIEA to deprotonate the N-terminal ammonium (B1175870) salt after TFA treatment, creates the free nucleophilic amine required for the cyclization. This basic condition significantly promotes DKP formation.

Repetitive Cycling : The repeated cycles of deprotection and neutralization provide ample opportunity for the vulnerable dipeptidyl-resin to cyclize.

Several techniques have been developed to suppress DKP formation in the context of Boc-SPPS:

Use of In Situ Neutralization : In this protocol, the subsequent Boc-protected amino acid is added to the reaction vessel along with the neutralization base. This allows the incoming activated amino acid to compete with the intramolecular cyclization reaction, effectively acylating the N-terminal amine before it can form a DKP. peptide.com

Acid-based Deprotection without Neutralization : An alternative approach involves using reagents like HCl in dioxane for the deprotection of the Boc group. This method forms the hydrochloride salt of the N-terminal amine, which is less prone to cyclization. The subsequent coupling can often be performed without a separate neutralization step, thereby avoiding the strongly basic conditions that favor DKP formation. nih.gov

Dipeptide Coupling : A straightforward method to bypass the problem is to couple the first two amino acids as a pre-formed dipeptide unit (e.g., Boc-Xaa-Yaa-OH). This strategy completely avoids the formation of the vulnerable dipeptidyl-resin intermediate on the solid support. acs.orgnih.gov

By carefully selecting protecting groups and optimizing reaction conditions, the challenges of both aspartimide and diketopiperazine formation can be effectively managed, enabling the successful synthesis of peptides containing Boc-D-Asp(OAll)-OH.

Other Undesired Chemical Transformations in Complex Peptide Sequences

In the synthesis of complex peptide sequences, the choice of protecting groups for trifunctional amino acids is critical to prevent a variety of undesired chemical transformations. While the primary focus is often on common side reactions like aspartimide formation, other, more subtle, side reactions can occur, impacting the purity, yield, and biological activity of the final peptide. The use of N-α-Boc-D-aspartic acid β-allyl ester, this compound, introduces a unique combination of protecting groups and stereochemistry that warrants a careful examination of potential, less common, side reactions beyond the well-documented aspartimide formation.

The Boc (tert-butyloxycarbonyl) protecting group is known for its stability under basic and nucleophilic conditions but is readily cleaved by acid. americanpeptidesociety.orgiris-biotech.de This characteristic generally minimizes base-catalyzed side reactions often seen in Fmoc-based synthesis. americanpeptidesociety.org However, the acidic conditions required for Boc removal can lead to other undesired transformations, particularly in complex peptides.

Furthermore, the presence of an allyl ester for side-chain protection introduces a different set of chemical reactivities. Allyl groups are stable to the acidic conditions used for Boc removal and the basic conditions used in some coupling reactions. peptide.com Their removal is typically achieved under mild, neutral conditions using a palladium catalyst, which offers orthogonality. peptide.comgoogle.com However, the deprotection step itself, or the presence of the allyl group throughout the synthesis, can be a source of unexpected side products. The D-configuration of the aspartic acid residue can also influence the propensity for certain side reactions, including isomerization. nih.gov

Below is a discussion of potential undesired chemical transformations that can occur during the synthesis of complex peptides utilizing this compound, supported by research findings on related systems.

Side Reactions Associated with the Boc Protecting Group

During the repetitive acidolytic cleavage of the Boc group using trifluoroacetic acid (TFA), reactive tert-butyl cations are generated. These carbocations can lead to the alkylation of nucleophilic residues within the peptide sequence, such as tryptophan, methionine, and tyrosine. While scavengers are typically added to the cleavage cocktail to mitigate this, incomplete scavenging in complex or sterically hindered sequences can result in the formation of tert-butylated peptide adducts.

Transformations Involving the Allyl Ester Side-Chain

The allyl ester is generally stable during peptide synthesis. However, its removal using palladium catalysts, while mild, is not without potential complications.

Incomplete Deprotection: Incomplete removal of the allyl group can lead to a heterogeneous final product, which can be difficult to purify. The efficiency of the palladium-catalyzed deprotection can be influenced by the peptide sequence and the presence of certain functional groups that may coordinate with the catalyst. ub.edunih.gov

Allyl Group Migration: Although less common, there is a potential for the palladium-catalyzed migration of the allyl group to other nucleophilic sites within the peptide, such as the N-terminus or the side chains of lysine (B10760008) or histidine, particularly if the deprotection conditions are not carefully controlled.

Side Reactions with Palladium Catalysts: Palladium catalysts can potentially interact with other functional groups in the peptide. For instance, sulfur-containing residues like methionine and cysteine can sometimes coordinate to the palladium center, potentially inhibiting the catalyst or leading to undesired side reactions. nih.gov

Isomerization and Stereochemical Integrity

The use of a D-amino acid raises questions about the stereochemical stability during synthesis. While racemization is a more significant concern during the activation and coupling steps, the potential for epimerization of the D-aspartic acid residue to an L-aspartic acid residue, or the formation of β-aspartyl peptides through an aspartimide intermediate, cannot be entirely dismissed, especially under prolonged or harsh reaction conditions. nih.govresearchgate.netnih.gov The formation of a succinimide (B58015) intermediate can lead to a mixture of isomers. nih.govresearchgate.net

The following table summarizes potential undesired chemical transformations associated with the use of this compound in complex peptide synthesis, based on the known reactivity of its constituent parts.

| Undesired Transformation | Affected Moiety | Triggering Conditions/Reagents | Potential Side Product | Mitigation Strategies |

|---|---|---|---|---|

| tert-Butylation | Nucleophilic side chains (e.g., Trp, Met, Tyr) | Repetitive TFA cleavage of Boc group | tert-Butyl adducts of the peptide | Use of efficient scavengers (e.g., triisopropylsilane, water, thioanisole) in the cleavage cocktail. |

| Incomplete Allyl Deprotection | Asp(OAll) side chain | Inefficient palladium catalysis | Residual allyl-protected peptide | Optimization of palladium catalyst, scavenger, and reaction time; careful monitoring of the deprotection step. ub.edunih.gov |

| Allyl Group Migration | Other nucleophilic sites (e.g., N-terminus, Lys side chain) | Palladium-catalyzed deprotection | N-allyl or side-chain allyl adducts | Precise control of reaction conditions and use of appropriate allyl scavengers. |

| Isomerization/Epimerization | D-Asp residue | Basic conditions, prolonged reaction times, aspartimide formation | L-Asp containing peptides, β-aspartyl peptides | Use of mild coupling and deprotection conditions; minimizing exposure to basic environments. nih.govresearchgate.netnih.gov |

| Catalyst Poisoning/Side Reactions | Sulfur-containing residues (Met, Cys) | Palladium catalyst | Catalyst inhibition, potential for sulfur adducts | Use of catalyst-compatible protecting groups for sulfur-containing amino acids; careful selection of palladium catalyst and ligands. nih.gov |

Advanced Methodologies and Emerging Research Directions

Integration of Boc-D-asp(oall)-OH into "Click Chemistry" for Site-Specific Peptide Modification

"Click chemistry," characterized by its high efficiency, selectivity, and mild reaction conditions, has revolutionized bioconjugation and peptide modification tcichemicals.com. This compound can be strategically incorporated into peptides to introduce functional handles for click reactions. For instance, the allyl ester can be selectively deprotected to reveal a carboxylic acid, which can then be further functionalized or used in reactions that generate azide (B81097) or alkyne functionalities, key components for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) chemimpex.comresearchgate.net. Alternatively, the allyl group itself can be modified or serve as a precursor for introducing such functionalities. This site-specific modification allows for the precise attachment of labels, probes, therapeutic agents, or other biomolecules to peptides, enhancing their utility in diagnostics, drug delivery, and biochemical studies researchgate.netrsc.orgnih.gov. Research is exploring the efficient incorporation of this compound into peptide sequences that are subsequently subjected to click chemistry for creating complex peptide architectures or conjugates.

Application in the Total Synthesis of Complex Natural Products and Analogues

The total synthesis of intricate natural products often requires building blocks with precisely controlled stereochemistry and orthogonal protecting group strategies. This compound serves as a valuable chiral synthon in such endeavors. Its D-configuration is crucial for constructing natural products that incorporate this specific stereoisomer of aspartic acid. The allyl ester provides a handle for selective deprotection and subsequent elaboration, while the Boc group ensures stability during various synthetic transformations uninsubria.itrsc.orgrsc.org. For example, it has been employed in the synthesis of complex cyclic peptides and peptidomimetics, where the precise placement of functional groups and the ability to selectively deprotect side chains are paramount for macrocyclization or the introduction of specific side-chain modifications uninsubria.itrsc.orgresearchgate.net. The compound's utility extends to the synthesis of analogues of natural products, allowing for structure-activity relationship (SAR) studies and the development of novel therapeutic agents chemimpex.com.

Development of Novel Protecting Group Strategies Complementary to this compound

The effective use of this compound in complex syntheses relies on its compatibility with other protecting groups, a concept known as orthogonality. While the Boc group is typically removed by acidolysis and the allyl ester by palladium catalysis, researchers are continuously developing new protecting group strategies that are even more complementary. This includes exploring alternative side-chain protecting groups for aspartic acid that offer different deprotection chemistries, such as base-labile or photolabile groups, to expand the synthetic toolbox peptide.comiris-biotech.deiris-biotech.debiosynth.com. For instance, strategies that minimize aspartimide formation, a common side reaction with aspartic acid derivatives, are crucial. Bulky, acyclic, aliphatic protecting groups, or specific reaction conditions, are being investigated to enhance the robustness of aspartic acid incorporation researchgate.netrsc.org. The development of novel protecting groups that can be selectively removed without affecting the Boc or allyl ester, or vice versa, allows for more intricate peptide modifications and the synthesis of highly complex molecular architectures.

Computational Chemistry and Molecular Modeling Studies on this compound Reactivity and Stereoselectivity

Computational chemistry and molecular modeling play a vital role in understanding and predicting the reactivity and stereoselectivity of this compound in various synthetic transformations. These studies can elucidate reaction mechanisms, transition states, and the influence of protecting groups on chemical behavior jst.go.jprsc.orgnih.gov. For this compound, computational analyses can help predict the optimal conditions for allyl ester deprotection, the propensity for side reactions like aspartimide formation under different conditions, and the stereochemical outcomes of reactions involving the chiral center. Such modeling is instrumental in designing efficient synthetic routes, optimizing reaction parameters, and developing new methodologies that leverage the unique properties of this amino acid derivative nih.gov. For example, studies might focus on the electronic and steric effects of the Boc and allyl ester groups on the reactivity of the carboxyl and amine functionalities, guiding experimental design.

Future Trends in Peptide and Protein Engineering Enabled by this compound

The ongoing advancements in peptide and protein engineering are increasingly reliant on the availability of versatile building blocks like this compound rsc.orgportlandpress.comnih.gov. Future trends are likely to see its expanded use in creating peptides with enhanced stability, novel functionalities, and targeted therapeutic properties. The ability to precisely engineer peptides and proteins through site-specific modifications, facilitated by compounds like this compound, opens avenues for developing next-generation therapeutics, diagnostics, and biomaterials. This includes the design of peptides for protein-protein interaction modulation, the development of peptide-based drug delivery systems, and the creation of peptidomimetics with improved pharmacokinetic profiles nih.govnih.gov. Furthermore, the integration of this compound into solid-phase peptide synthesis (SPPS) protocols, coupled with emerging conjugation chemistries, will continue to push the boundaries of what can be achieved in synthetic biology and medicinal chemistry.

Compound Name Table:

| Common Name | IUPAC Name / Description | CAS Number |

| This compound | N-Boc-D-Aspartic acid β-allyl ester | 132286-77-2 |

| Boc-L-aspartic acid | N-tert-butyloxycarbonyl-L-aspartic acid | 13726-67-5 |

| Fmoc-D-Asp(OAll)-OH | N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid beta allyl ester | 177609-12-0 |

| Boc-D-Asp(OBzl)-OH | N-alpha-t-Butyloxycarbonyl-D-aspartic acid beta-benzyl ester | 51186-58-4 |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-D-asp(oall)-OH, and how is purity confirmed?

- Methodology : The synthesis involves reacting L-aspartic acid 4-allyl ester with di-tert-butyl dicarbonate (Boc₂O) in a tetrahydrofuran (THF)/water mixture at 0°C, with sodium carbonate as a base. Post-reaction, the mixture is acidified, extracted with ethyl acetate, and purified via column chromatography or crystallization. Purity is confirmed using NMR (e.g., δ 1.44 ppm for Boc protons) and mass spectrometry (expected [M+H]+ ion at m/z 346.2) .

Q. How should researchers handle solubility challenges with this compound in aqueous buffers?

- Methodology : Due to its tert-butyl ester group, the compound has limited water solubility. Use co-solvents like DMSO (10-20% v/v) or adjust pH to near-neutral (pKa ~3.5 for carboxyl groups). For in vitro studies, pre-dissolve in organic solvents and dilute with buffer while monitoring precipitation .

Q. What analytical techniques are essential for characterizing this compound derivatives?

- Methodology : Combine HPLC (C18 column, acetonitrile/water gradient) for purity assessment, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and 2D NMR (e.g., HSQC, COSY) to verify stereochemistry and allyl ester integrity. Cross-reference data with synthetic intermediates to resolve ambiguities .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized while minimizing side products?

- Methodology : Systematically vary parameters:

- Temperature : Test 0°C vs. room temperature to balance reaction rate and Boc-group stability.

- Reagent stoichiometry : Optimize Boc₂O equivalents (1.1–1.3x) to avoid overuse, which can generate di-Boc byproducts.

- Workup : Replace traditional acidification with ion-exchange resins to reduce emulsion formation. Validate improvements via DOE (Design of Experiments) and ANOVA analysis .

Q. What strategies resolve contradictions between NMR and MS data during structural validation?

- Methodology :

- NMR discrepancies : Check for residual solvents (e.g., THF at δ 1.72 ppm) or deuterated solvent splitting. Use DEPT-135 to distinguish CH₂ groups from allyl esters.

- MS anomalies : Confirm ionization mode (ESI vs. MALDI) and adduct formation (e.g., Na+ or K+). For ambiguous peaks, perform isotopic pattern analysis or MS/MS fragmentation .

Q. How can this compound be integrated into peptide-based drug delivery systems?

- Methodology :

- Conjugation : Use solid-phase peptide synthesis (SPPS) with HBTU/HOBt activation. Incorporate the compound at specific positions to study aspartate-mediated pH-sensitive release.

- In vitro testing : Assess stability in simulated physiological buffers (pH 7.4 and 5.5) and cytotoxicity via MTT assays. Compare with unprotected aspartic acid analogues to evaluate shielding effects .

Q. What are the best practices for archiving and sharing this compound research data to ensure reproducibility?

- Methodology : Follow FAIR principles:

- Metadata : Document synthesis conditions (time, temperature, solvent ratios), raw NMR/MS files, and purity thresholds.

- Platforms : Use repositories like Zenodo or Chemotion, tagging datasets with persistent identifiers (DOIs). Include experimental protocols in supplemental materials with step-by-step videos or spectra .

Methodological Frameworks

- For experimental design : Apply the PICO framework (Population: reaction components; Intervention: synthesis variables; Comparison: control reactions; Outcome: yield/purity) to structure hypothesis testing .

- For data analysis : Use tools like MestReNova for NMR peak integration and OpenMS for MS data processing. Validate statistical significance with t-tests or non-parametric equivalents for small sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.